molecular formula C19H17ClN4OS B11149013 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11149013
M. Wt: 384.9 g/mol
InChI Key: VPOUHSIMBZJULZ-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features a unique combination of indole, pyrrole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: Starting with 4-chloroaniline, the indole ring is formed through a Fischer indole synthesis.

    Attachment of the Ethyl Chain: The indole derivative is then alkylated using ethyl bromide under basic conditions to introduce the ethyl chain.

    Formation of the Thiazole Moiety: The thiazole ring is synthesized separately, often starting from 2-aminothiazole.

    Coupling of the Indole and Thiazole Moieties: The indole and thiazole derivatives are coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Solvent Selection: Choosing solvents that enhance reaction rates and product solubility.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyrrole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

    Substitution: Halogen atoms on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation Products: Oxidized derivatives of the indole and pyrrole rings.

    Reduction Products: Reduced forms of the acetamide and thiazole moieties.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The indole and pyrrole rings can interact with various biological receptors, while the thiazole moiety may participate in binding to metal ions or other cofactors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromo-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
  • N-[2-(4-fluoro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Uniqueness

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is unique due to the presence of the chloro substituent on the indole ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds with different halogen substituents.

Properties

Molecular Formula

C19H17ClN4OS

Molecular Weight

384.9 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C19H17ClN4OS/c20-16-4-3-5-17-15(16)6-10-23(17)11-7-21-18(25)12-14-13-26-19(22-14)24-8-1-2-9-24/h1-6,8-10,13H,7,11-12H2,(H,21,25)

InChI Key

VPOUHSIMBZJULZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

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